molecular formula C14H21N3O2S2 B11284532 [4-Amino-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl](piperidin-1-yl)methanone

[4-Amino-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl](piperidin-1-yl)methanone

Cat. No.: B11284532
M. Wt: 327.5 g/mol
InChI Key: VWNXEFPJBNNJHH-UHFFFAOYSA-N
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Description

4-Amino-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-ylmethanone is a complex organic compound that features a unique combination of functional groups, including an amino group, a tetrahydrofuran ring, a thioxo group, a thiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Tetrahydrofuran Group: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction using a suitable tetrahydrofuran derivative.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final Coupling Reaction: The final step involves coupling the synthesized thiazole, tetrahydrofuran, and piperidine intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the carbonyl group, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the thiazole ring can produce dihydrothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-ylmethanone: This compound is similar but contains a morpholine ring instead of a piperidine ring.

    4-Amino-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-ylmethanone: This compound features a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 4-Amino-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-ylmethanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H21N3O2S2

Molecular Weight

327.5 g/mol

IUPAC Name

[4-amino-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazol-5-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C14H21N3O2S2/c15-12-11(13(18)16-6-2-1-3-7-16)21-14(20)17(12)9-10-5-4-8-19-10/h10H,1-9,15H2

InChI Key

VWNXEFPJBNNJHH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N(C(=S)S2)CC3CCCO3)N

Origin of Product

United States

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